molecular formula C9H12O3 B13502041 Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13502041
M. Wt: 168.19 g/mol
InChI Key: LPZJNXYNKCCAHM-UHFFFAOYSA-N
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Description

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is part of the 7-oxanorbornane family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Chemical Reactions Analysis

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

    Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects .

Comparison with Similar Compounds

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a bicyclic structure and an ester functional group, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-4-2-6(3-5-9)7(9)10/h6H,2-5H2,1H3

InChI Key

LPZJNXYNKCCAHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1=O)CC2

Origin of Product

United States

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